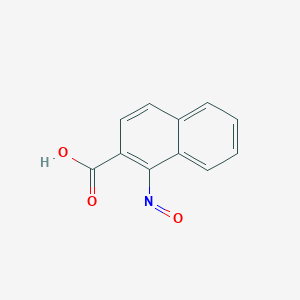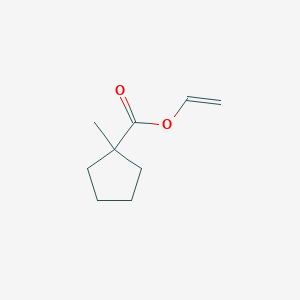![molecular formula C28H26O4S B14310172 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) CAS No. 111804-12-7](/img/structure/B14310172.png)
1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) is a complex organic compound with a molecular formula of C40H34O4S
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with 2,6-dimethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenylene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electron-withdrawing group, influencing the electronic properties of the compound. This can affect its reactivity and interactions with other molecules, leading to various chemical and biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene]
- 4,4’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline
- 10,10′-(4,4′-Sulfonylbis(4,1-phenylene))bis(9,9-dimethyl-9,10-dihydroacridine)
Uniqueness
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) is unique due to its specific combination of sulfone and phenylene groups, which impart distinct electronic and structural properties. This uniqueness makes it valuable for specialized applications in materials science and industrial chemistry.
Eigenschaften
CAS-Nummer |
111804-12-7 |
|---|---|
Molekularformel |
C28H26O4S |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
2-[4-[4-(2,6-dimethylphenoxy)phenyl]sulfonylphenoxy]-1,3-dimethylbenzene |
InChI |
InChI=1S/C28H26O4S/c1-19-7-5-8-20(2)27(19)31-23-11-15-25(16-12-23)33(29,30)26-17-13-24(14-18-26)32-28-21(3)9-6-10-22(28)4/h5-18H,1-4H3 |
InChI-Schlüssel |
KCOYJNNZUIVBIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=CC=C4C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)
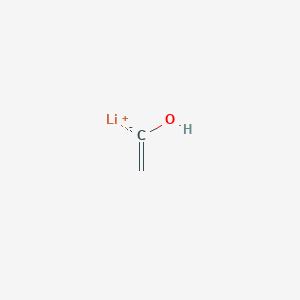

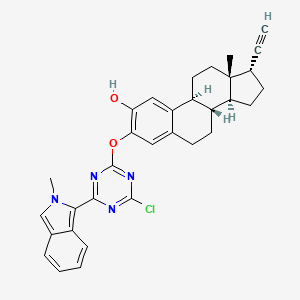
![2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14310123.png)
![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
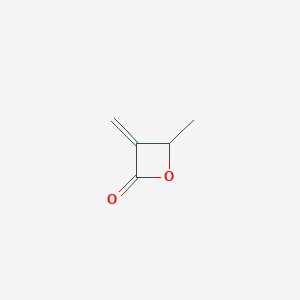
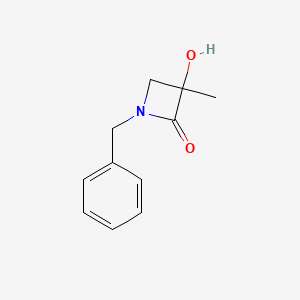
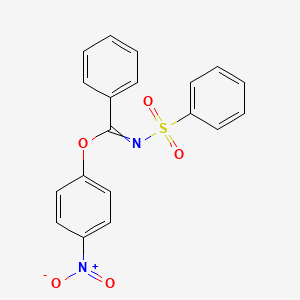
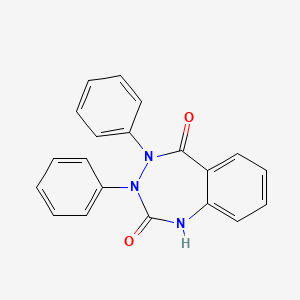
![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)
![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)
